molecular formula C13H5F5O2 B13924942 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid

Katalognummer: B13924942
Molekulargewicht: 288.17 g/mol
InChI-Schlüssel: BDSGTFZWTUINMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid is a fluorinated aromatic compound It is characterized by the presence of five fluorine atoms attached to the biphenyl structure and a carboxylic acid group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of pentafluorobenzene derivatives.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the biphenyl structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The biphenyl structure allows for coupling reactions to form larger aromatic systems.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens, nucleophiles, and bases are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas.

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, oxidized or reduced carboxylic acids, and extended aromatic systems.

Wissenschaftliche Forschungsanwendungen

2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

  • 2,3,4,5,6-Pentafluorobenzoic acid
  • 2,3,4,5,6-Pentafluorophenylacetic acid
  • 2,3,4,5,6-Pentafluorothiophenol

Comparison: Compared to these similar compounds, 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl structure, which provides additional stability and reactivity. The presence of multiple fluorine atoms further enhances its chemical properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H5F5O2

Molekulargewicht

288.17 g/mol

IUPAC-Name

3-(2,3,4,5,6-pentafluorophenyl)benzoic acid

InChI

InChI=1S/C13H5F5O2/c14-8-7(9(15)11(17)12(18)10(8)16)5-2-1-3-6(4-5)13(19)20/h1-4H,(H,19,20)

InChI-Schlüssel

BDSGTFZWTUINMR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.